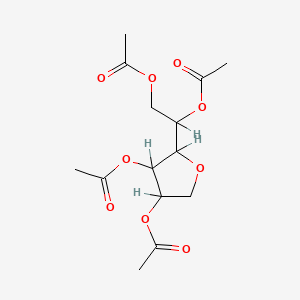

1,4-Anhydro-D-glucitol tetraacetate

描述

Historical Context and Foundational Research in Anhydroalditol Chemistry

The study of anhydroalditols, the class of compounds to which 1,4-anhydro-D-glucitol tetraacetate belongs, is rooted in the broader field of carbohydrate chemistry. Carbohydrates, often referred to as saccharides, are a major source of metabolic energy and also serve critical roles as structural materials and components of essential biological molecules like DNA and RNA. msu.edu The initial exploration of anhydroalditols was driven by the need to understand the structure and reactivity of monosaccharides and their derivatives.

Foundational research focused on the dehydration reactions of alditols (sugar alcohols) to form cyclic ethers. The formation of the anhydro ring, a key feature of these compounds, significantly alters the chemical and physical properties of the parent sugar. Early investigations laid the groundwork for understanding the stereochemistry and reaction mechanisms involved in the formation of different anhydro isomers, such as the 1,4- and 1,5-anhydro forms.

Significance of this compound within the Anhydro-D-glucitol Chemical Class

Within the anhydro-D-glucitol chemical class, the tetraacetate derivative holds particular importance due to the strategic placement of its acetyl groups. These groups act as protecting groups for the hydroxyl (-OH) functionalities of the parent 1,4-anhydro-D-glucitol. This protection is crucial in multi-step organic syntheses, as it allows for selective reactions to occur at other positions of the molecule without affecting the hydroxyl groups. The enhanced stability and solubility in organic solvents, a direct result of acetylation, further broaden its utility as a chemical intermediate. ontosight.ai

The unique tetrahydrofuran (B95107) ring structure, a result of the intramolecular dehydration of D-glucose, makes this compound a valuable starting material for the synthesis of more complex and biologically active molecules. ontosight.ai

Position within Carbohydrate Chemistry and Polyol Derivatives Research

This compound occupies a significant position in carbohydrate chemistry and the study of polyol derivatives. Carbohydrates are classified based on their complexity, size, and reactivity. msu.edu As a derivative of a monosaccharide, this compound is a key subject in research focused on modifying the structure of simple sugars to create novel compounds with specific functionalities.

Its role as a chiral building block is particularly noteworthy. The inherent chirality of the molecule, derived from its parent D-glucose, makes it a valuable precursor in the asymmetric synthesis of various compounds. This is a critical area of research in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is essential for biological activity or material properties.

Overview of Research Trajectories and Academic Focus

Current research involving this compound is multifaceted. A primary focus is its application as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. ontosight.ai These molecules play vital roles in numerous biological processes, and the ability to synthesize them is crucial for advancing our understanding of glycobiology.

Furthermore, its potential in medicinal chemistry is being actively explored. ontosight.ai Scientists are investigating its use in the development of new therapeutic agents and as a scaffold for creating chiral intermediates for drug synthesis. ontosight.ai The compound's structure allows for the introduction of various functional groups, enabling the creation of a diverse library of molecules for biological screening. For instance, derivatives of anhydro-D-glucitol have been investigated as SGLT2 inhibitors for the treatment of type 2 diabetes. lookchem.com

Another research avenue involves its use in the development of novel polymers and materials. The diol structure of the parent compound, 1,4:3,6-dianhydro-D-glucitol, has been utilized in the preparation of polymeric phosphites with flame-retardant properties. researchgate.net The versatility of 1,4-anhydro-D-glucitol and its derivatives continues to drive research into new applications.

Compound Information

| Compound Name | Synonyms |

| This compound | 1,2,4,5-tetra-O-acetyl-3,6-anhydrohexitol chemnet.com |

| D-Glucose | Dextrose |

| 1,4-Anhydro-D-glucitol | 1,4-Sorbitan chemspider.com |

| 1,5-Anhydro-D-fructose | - |

| 1,4:3,6-Dianhydro-D-glucitol | Isosorbide |

| Polymeric phosphites | - |

| Dapagliflozin Tetraacetate | D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate, (1S)- lookchem.com |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₉ chemnet.com |

| Molecular Weight | 332.3032 g/mol chemnet.com |

| CAS Number | 53905-78-5 chemnet.com |

| Density | 1.26 g/cm³ chemnet.com |

| Boiling Point | 410.7°C at 760 mmHg chemnet.com |

| Flash Point | 179.6°C chemnet.com |

| Refractive Index | 1.475 chemnet.com |

| Vapor Pressure | 5.92E-07 mmHg at 25°C chemnet.com |

属性

CAS 编号 |

53905-78-5 |

|---|---|

分子式 |

C14H20O9 |

分子量 |

332.30 g/mol |

IUPAC 名称 |

[2-acetyloxy-2-(3,4-diacetyloxyoxolan-2-yl)ethyl] acetate |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11(21-8(2)16)13-14(23-10(4)18)12(6-20-13)22-9(3)17/h11-14H,5-6H2,1-4H3 |

InChI 键 |

XYTVZFGQLPBQQL-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC(C1C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Synthetic Methodologies for 1,4 Anhydro D Glucitol Tetraacetate and Analogous Systems

Historical and Contemporary Approaches to Anhydroalditol Synthesis

The foundational methods for synthesizing 1,4-anhydro-D-glucitol and its acetylated form involve the intramolecular cyclization of a linear sugar alcohol followed by esterification. These approaches remain fundamental in carbohydrate chemistry.

Preparation of 1,4-Anhydro-D-glucitol and its Acetylation

The synthesis of 1,4-Anhydro-D-glucitol, also known by the trivial name 'arlitan', is a key precursor step. This compound can then be fully acetylated to yield the target molecule, 1,4-Anhydro-D-glucitol tetraacetate. A common and effective method for this acetylation involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270), which also acts as the solvent. The reaction proceeds by nucleophilic attack of the hydroxyl groups of 1,4-anhydro-D-glucitol on the carbonyl carbons of acetic anhydride. The pyridine facilitates the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct. nih.govresearchgate.net

A specific preparation of crystalline this compound was reported by Fletcher and Hudson. acs.org In this work, 1,4-anhydro-D-glucitol was acetylated, and the resulting tetraacetate was purified by distillation and crystallization. This method provided a crystalline solid with a defined melting point and specific rotation, confirming the structure and purity of the compound. acs.org While this provides a direct route, analogous systems have also been synthesized using similar acylation strategies. For instance, the synthesis of 2,3,5,6-tetra-O-nicotinoyl-1,4-anhydro-D-glucitol was achieved by reacting 1,4-anhydro-D-glucitol with nicotinoyl chloride hydrochloride in the presence of triethylamine. acs.org This demonstrates the versatility of acylating agents for functionalizing the anhydroalditol core.

Table 1: Acetylation of 1,4-Anhydro-D-glucitol

| Starting Material | Reagents | Product | Key Findings | Reference |

| 1,4-Anhydro-D-glucitol | Acetic anhydride, Pyridine | Crystalline this compound | Product purified by distillation and crystallization, yielding a solid with m.p. 52-54 °C and [α]D +47.5° in chloroform. | acs.org |

| 1,4-Anhydro-D-glucitol | Nicotinoyl chloride hydrochloride, Triethylamine, Methyl isobutyl ketone | 2,3,5,6-tetra-O-nicotinoyl-1,4-anhydro-D-glucitol | Demonstrates the use of other acylating agents for the functionalization of the anhydroalditol. | acs.org |

Derivation from D-Glucitol Precursors

The direct precursor to 1,4-anhydro-D-glucitol is the open-chain polyol, D-glucitol (also known as sorbitol). The formation of the 1,4-anhydro ring involves an intramolecular dehydration reaction, where the hydroxyl group at C4 attacks the primary carbon at C1, eliminating a molecule of water. This cyclization is typically acid-catalyzed. For instance, the dehydration of sorbitol can be selectively guided to form 1,4-anhydro-D-sorbitol using specific catalysts, such as polymer-supported Brønsted acids. nih.gov Research has shown that a polymer with a specific Brønsted acidity can efficiently catalyze the dehydration of sorbitol to 1,4-anhydro-D-sorbitol with high selectivity. nih.gov Further dehydration can lead to the formation of 1,4:3,6-dianhydro-D-glucitol (isosorbide), a process that is also acid-catalyzed, for example, by para-toluenesulfonic acid (p-TSA). nih.gov Therefore, controlling the reaction conditions is crucial to favor the formation of the desired 1,4-anhydro isomer.

Advanced Synthetic Strategies for Ring Formation and Functionalization

More sophisticated synthetic methods have been developed to control the stereochemistry of the anhydroalditol ring and to introduce functionality in a more selective manner. These include stereoselective cyclization reactions, strategies involving reductive cleavage, and the use of enzymes for selective transformations.

Stereoselective Cyclization Reactions (e.g., Oxidative Cyclization)

The formation of the tetrahydrofuran (B95107) ring, the core of 1,4-anhydro-D-glucitol, can be achieved with high stereocontrol using advanced cyclization techniques. Oxidative cyclization of dienes is a powerful method for constructing substituted tetrahydrofurans. Osmium-catalyzed oxidative cyclization, in particular, has emerged as a highly efficient and stereoselective method. acs.orgnih.gov This reaction can be used to form tetrahydrofuran rings with multiple stereocenters in a single step. skku.edu For example, the osmium-catalyzed oxidative cyclization of 1,5-dienes can produce cis-tetrahydrofurans with high stereoselectivity. nih.gov By carefully choosing the starting diene and reaction conditions, it is possible to control the relative and absolute stereochemistry of the resulting tetrahydrofuran, which is analogous to the anhydroalditol ring system.

Another important method is iodine-induced cyclization. The reaction of a 4-pentene-1,2,3-triol with iodine can lead to the formation of a tetrahydrofuran derivative. nih.gov This electrophile-induced cyclization proceeds via an iodonium (B1229267) ion intermediate, and the subsequent intramolecular attack by a hydroxyl group forms the five-membered ring. The stereochemistry of the final product is influenced by the stereochemistry of the starting material and the reaction conditions.

Table 2: Advanced Cyclization Strategies for Tetrahydrofuran Ring Formation

| Strategy | Reagents/Catalyst | Substrate Type | Key Features | Reference(s) |

| Osmium-catalyzed Oxidative Cyclization | Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | 1,5-Dienes | High stereocontrol, formation of multiple stereocenters in one step. | nih.govskku.edu |

| Iodine-induced Cyclization | Iodine, Pyridine | 4-Penten-1,2,3-triols | Electrophile-induced cyclization via an iodonium intermediate. | nih.gov |

Reductive Cleavage Strategies in Anhydroalditol Formation

The formation of anhydroalditols can also occur as a result of reductive cleavage reactions, particularly during the analysis of polysaccharides. While often an undesired side reaction, it provides insight into the stability and reactivity of glycosidic bonds. For example, the reductive cleavage of permethylated 4-linked glucopyranosides can lead to the formation of 1,5-anhydro-2,3,6-tri-O-methyl-D-glucitol as the major product. However, under non-anhydrous conditions, a small amount of 1,4-anhydro-2,3,6-tri-O-methyl-D-glucitol can be formed as an artifact. The mechanism involves the cleavage of the glycosidic bond and subsequent intramolecular cyclization. The synthesis of authentic standards of partially methylated and acetylated or benzoylated 1,5-anhydro-D-glucitol has been described to aid in the analysis of these reductive cleavage products. nih.gov

Chemoenzymatic Synthetic Routes for Anhydro-D-glucitol Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. In the context of anhydro-D-glucitol derivatives, enzymes can be used for the selective acylation or deacylation of the hydroxyl groups. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are particularly useful for this purpose. nih.gov These enzymes can catalyze the regioselective acetylation of polyols in organic solvents. For example, CAL-B has been used for the selective acetylation of thioglycosides and unprotected monosaccharides. nih.gov This enzymatic approach allows for the preparation of partially protected anhydro-D-glucitol derivatives that can be further modified chemically.

The synthesis of D-glucitol-based amphiphilic architectures has been achieved using a chemoenzymatic approach where an immobilized Candida antarctica lipase (Novozym-435) was used for a key acylation step. acs.orgontosight.ai While this work focused on D-glucitol itself, the principles can be extended to the synthesis of derivatives of 1,4-anhydro-D-glucitol, offering a greener and more selective alternative to purely chemical methods.

Optimization of Reaction Conditions and Efficiency in Acetate (B1210297) Synthesis

The acetylation of sugars, including the formation of this compound, is a fundamental reaction in carbohydrate chemistry. Optimization of this process is crucial for achieving high yields and purity. Key parameters that are often manipulated include the choice of acetylating agent, catalyst, solvent, reaction temperature, and reaction time.

A common method for the full acetylation of a pyranose sugar involves the use of acetic anhydride in the presence of a base like pyridine. youtube.com This approach effectively converts all hydroxyl groups to their corresponding acetate esters. youtube.com An alternative and improved method involves reacting the sugar with acetic anhydride using a salt of a lower fatty acid, such as sodium acetate, as a catalyst. This method can be performed at temperatures near the boiling point of acetic anhydride and allows for the recovery of excess anhydride and the acetic acid produced during the reaction. google.com

Recent advancements have focused on developing more environmentally friendly procedures. One such method describes the selective acetylation of the anomeric hydroxyl group of unprotected sugars in an aqueous solution. This reaction uses 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), thioacetic acid, and a suitable base. nih.govresearchgate.net The use of sodium carbonate as the base is advantageous as it avoids the formation of triethylammonium (B8662869) salts, which can complicate product purification. nih.govresearchgate.net

The efficiency of acetylation can be significantly influenced by reaction conditions. For instance, in the acetylation of a polysaccharide from Gastrodia elata, the optimal conditions were found to be a reaction temperature of 63.4°C and a reaction duration of 4 hours with 3.4 mL of acetic anhydride. nih.gov Extending the reaction time beyond the optimum did not lead to a further increase in the degree of substitution and could even cause a decrease. nih.gov

The following table summarizes various reaction conditions for the acetylation of sugars, highlighting the diversity of approaches to optimize this transformation.

Table 1: Optimized Reaction Conditions for Sugar Acetylation

| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield/Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Unprotected Monosaccharides | Acetic Thioacid (AcSH) & 2-chloro-1,3-dimethylimidazolinium chloride (DMC) | Triethylamine (Et3N) | Water | 0°C | 30 min | 78-88% | nih.gov |

| Unprotected Sugars | Acetic Anhydride | Sodium Carbonate (Na2CO3) | Water | 0°C | - | Selective anomeric acetylation | researchgate.net |

| Sugar | Acetic Anhydride | Sodium Acetate | - | Near boiling point of acetic anhydride | - | Improved yields and recovery of reagents | google.com |

| Pyranose Sugar | Acetic Anhydride | Pyridine | - | - | - | Pentaacetate derivative | youtube.com |

Purification and Isolation Techniques for Crystalline Forms

The purification of this compound is a critical step to obtain the compound in a highly pure, crystalline form. Following the synthesis, the crude product often exists as a syrup and requires further processing.

A historical and effective method for purification involves distillation under reduced pressure. The crude, syrupy product can be distilled at 2 mm pressure with a bath temperature of 175-185°C. acs.org The resulting colorless distillate crystallizes spontaneously. acs.org

Subsequent recrystallization is employed to obtain large, clear rectangular prisms. acs.org Effective solvent systems for recrystallization include aqueous alcohol and a mixture of benzene (B151609) and heptane (B126788). acs.org These techniques have been shown to yield a product with a melting point of 52-54°C. acs.org Nucleation with a crystalline seed of this compound can also be used to induce crystallization from a syrupy product. acs.org

In methods where water-soluble byproducts are a concern, such as those using triethylammonium salts, purification can be challenging. nih.gov The use of sodium carbonate as a base in aqueous acetylation reactions simplifies the purification process by avoiding the formation of these problematic salts. nih.govresearchgate.net For polysaccharide derivatives, purification often involves precipitation with ethanol, followed by dialysis to remove low molecular weight impurities. nih.gov

The table below outlines the key techniques used in the purification and isolation of crystalline this compound.

Table 2: Purification and Isolation Techniques

| Technique | Conditions/Solvents | Outcome | Reference |

|---|---|---|---|

| Distillation | 2 mm pressure, 175-185°C bath temperature | Colorless, spontaneously crystallizing distillate | acs.org |

| Recrystallization | Aqueous alcohol | Large, clear rectangular prisms | acs.org |

| Recrystallization | Benzene and heptane mixture | Large, clear rectangular prisms | acs.org |

| Nucleation | Seeding with crystalline material | Complete crystallization of syrupy product | acs.org |

Chemical Reactivity and Transformation Studies of 1,4 Anhydro D Glucitol Tetraacetate

Reactivity of Acetate (B1210297) Functionalities

The four acetate groups in 1,4-Anhydro-D-glucitol tetraacetate are key to its chemical behavior, influencing its solubility and serving as protecting groups in synthetic strategies. Their reactivity is predominantly observed in deacetylation, transacetylation, and hydrolysis reactions.

Selective Deacetylation and Transacetylation Reactions

The selective removal of the acetyl groups from this compound is a critical step in the synthesis of various functionalized derivatives. While specific studies on this exact molecule are not extensively documented, the principles of regioselective deacetylation in similar acetylated sugars provide a strong indication of its expected behavior.

Enzymatic deacetylation offers a high degree of selectivity. For instance, studies on methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside using cellulose (B213188) acetate esterase from Neisseria sicca SB have demonstrated a specific order of deacetylation. The enzyme preferentially hydrolyzes the acetyl group at the C-3 position, followed by the C-2 position. nih.gov This regioselectivity is attributed to the specific binding orientation of the substrate within the enzyme's active site. It is plausible that a similar enzymatic approach with this compound would yield specific partially deacetylated products.

Chemical methods for selective deacetylation often rely on careful control of reaction conditions such as temperature, reaction time, and the nature of the base or acid catalyst. Transacetylation, the transfer of an acetyl group from one position to another, can also occur under certain conditions, particularly with intramolecular migration between adjacent hydroxyl groups.

| Method | Reagents/Conditions | Observed Selectivity (on analogous compounds) | Potential Products from this compound |

| Enzymatic Deacetylation | Cellulose Acetate Esterase | C-3 > C-2 > C-4, C-6 | 1,4-Anhydro-D-glucitol-2,5,6-triacetate; 1,4-Anhydro-D-glucitol-5,6-diacetate |

| Chemical Deacetylation | Mild basic conditions (e.g., NaOMe in MeOH, controlled stoichiometry) | Primary acetates are generally more labile | Selective deacetylation at C-6 |

Ester Hydrolysis and Solvolytic Behavior

The hydrolysis of the acetate esters of this compound can be achieved under both acidic and basic conditions to yield the parent 1,4-Anhydro-D-glucitol. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium. Generally, ester hydrolysis is faster under basic conditions (saponification) than under acidic conditions.

Solvolysis, such as methanolysis, involves the reaction with a solvent, in this case, methanol, typically in the presence of a catalyst. This reaction would lead to the formation of 1,4-Anhydro-D-glucitol and methyl acetate. These reactions are fundamental for the complete deprotection of the sugar derivative.

Transformations Involving the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring in 1,4-Anhydro-D-glucitol is relatively stable compared to smaller oxirane or oxetane (B1205548) rings. researchgate.net However, under specific conditions, it can undergo ring-opening and rearrangement reactions.

Ring Opening Reactions and Mechanisms

The opening of the 1,4-anhydro ring typically requires harsh conditions, such as strong acids or potent nucleophiles. The mechanism often involves the protonation of the ring oxygen, followed by nucleophilic attack at either C-1 or C-4. The regioselectivity of the attack is influenced by steric and electronic factors. For instance, nucleophilic opening of the 3,5-anhydro ring in a xylofuranose (B8766934) derivative with hydrobromic or hydroiodic acid resulted in the exclusive formation of the 5-deoxy-5-halo derivatives, indicating a regiospecific attack. researchgate.net

Lewis acids can also catalyze the ring-opening of tetrahydrofuran systems. The reaction of an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) with aryloxides in THF resulted in the ring-opening of THF and its incorporation into the product. This suggests that similar Lewis acid-promoted activations could potentially open the anhydro ring of 1,4-Anhydro-D-glucitol.

Rearrangement Pathways of Anhydro Rings

Anhydro sugars can undergo intramolecular rearrangements to form more stable isomers. For example, there are instances of ring contraction in hexopyranoside 2-triflates leading to the formation of 2,5-anhydro sugars under nucleophilic conditions. nih.gov While the 1,4-anhydro-D-glucitol structure is relatively stable, the possibility of rearrangement to other anhydro isomers, such as the 1,5- or 3,6-anhydro forms, cannot be entirely ruled out, especially under conditions that favor the formation of cationic intermediates. The "ring-locking" concept, where substitution at the anomeric carbon inhibits ring-opening, highlights the importance of the pyranose ring's stability and suggests that the furanoid ring of 1,4-anhydro-D-glucitol might be susceptible to rearrangement under pyrolytic conditions. rsc.org

Oxidation and Reduction Chemistry of the Anhydro-D-glucitol Scaffold

The hydroxyl groups of the deacetylated 1,4-Anhydro-D-glucitol scaffold are susceptible to oxidation, while the ester groups of the tetraacetate can be reduced.

Selective oxidation of the primary hydroxyl group at C-6 to a carboxylic acid can be achieved using methods like TEMPO-mediated oxidation. researchgate.netnih.gov This regioselectivity is due to the lower steric hindrance of the primary hydroxyl group compared to the secondary ones. The oxidation of the secondary hydroxyl groups is also possible, with some methods showing a preference for the C-3 hydroxyl group in glycopyranosides. nih.gov

The reduction of the acetate functionalities of this compound would require strong reducing agents like lithium aluminum hydride. This would result in the formation of the corresponding diol, effectively removing the acetyl groups and regenerating the hydroxyl functions.

| Transformation | Reagents/Conditions | Expected Product |

| Selective Oxidation (of deacetylated scaffold) | TEMPO/NaOCl | 1,4-Anhydro-D-glucuronic acid |

| Reduction (of tetraacetate) | LiAlH4 | 1,4-Anhydro-D-glucitol |

Catalytic Oxidation Studies

No specific studies on the catalytic oxidation of this compound were identified in the available literature. Research in this area would be necessary to determine the compound's susceptibility to oxidation at various positions and the potential products formed under different catalytic conditions.

Hydrogenolysis and Other Reductive Conversions

Detailed research findings on the hydrogenolysis and other reductive conversions of this compound are not present in the reviewed scientific papers. Such studies would be crucial for understanding the stability of the anhydro ring and the acetyl protective groups under reductive conditions.

Stereochemical Control in Chemical Transformations

Regioselective and Stereoselective Functionalization

There is a lack of published data regarding the regioselective and stereoselective functionalization of this compound. The influence of the four acetate groups on the reactivity of the remaining positions of the anhydro-sugar ring has not been systematically investigated.

Studies on Isotopic Labeling and Stereochemistry (e.g., Deuteration)

No specific research detailing the isotopic labeling, such as deuteration, of this compound could be located. Such studies would be valuable for mechanistic investigations of its reactions and for use as a tracer in various applications.

Derivatization Strategies and Synthesis of Advanced Analogues

Synthesis of Ethers and Glycosides of the Anhydro-D-glucitol Moiety

The hydroxyl groups of 1,4-anhydro-D-glucitol provide reactive sites for the formation of ethers and glycosides. The synthesis of these derivatives often involves the reaction of the anhydro-D-glucitol moiety with an alcohol in the presence of an acid catalyst, a process known as glycoside formation. libretexts.org This reaction results in an acetal (B89532) derivative termed a glycoside, with the "ose" suffix of the sugar name being replaced by "oside". libretexts.org

A notable example is the synthesis of D-glucose ether with 1,4-anhydro-D-glucitol. chem960.com Etherification can also be achieved through the Williamson ether synthesis, which involves treating the monosaccharide with an alkyl halide. libretexts.org These ether and glycoside derivatives are significant as they can alter the solubility and other properties of the parent compound, a principle widely exploited in biological systems where enzymes known as glycosidases manage the attachment and removal of sugar moieties. libretexts.org

Introduction of Diverse Protecting Groups for Selective Synthesis

The selective synthesis of complex carbohydrate structures necessitates the use of protecting groups to temporarily block certain hydroxyl groups while others react. The inherent differences in the reactivity of primary versus secondary hydroxyl groups allow for regioselective protection. rsc.org Bulky protecting groups like trityl and silyl (B83357) ethers are commonly used to selectively protect the less sterically hindered primary hydroxyl groups. rsc.org

Ester protecting groups are widely employed in carbohydrate chemistry due to the efficiency of acylation reactions. rsc.org The choice of acylating reagent and reaction conditions can influence which hydroxyl groups are esterified. For instance, benzoylation of α-D-glucose with benzoyl chloride in pyridine (B92270) at low temperatures has been shown to yield specific tetrabenzoate derivatives. rsc.org

The strategic application and subsequent removal of these protecting groups are fundamental to constructing complex oligosaccharides. Partially protected building blocks with one or two free hydroxyl groups can serve as glycosyl acceptors in glycosylation reactions, enabling the synthesis of branched glycan sequences. rsc.org

Preparation of Precursors for Complex Carbohydrate Structures and Glycoconjugates

1,4-Anhydro-D-glucitol and its derivatives serve as crucial precursors for the synthesis of more complex carbohydrate structures and glycoconjugates. For example, 1,4-anhydro-D-fructose and 1,4-anhydro-D-tagatose have been synthesized from a derivative of D-glucofuranose via a common 3,5,6-tri-O-benzyl-D-glucitol intermediate. nih.govresearchgate.net These compounds are of interest for their potential antioxidant properties. nih.govresearchgate.net

Furthermore, heteroanalogues of naturally occurring glycosidase inhibitors, such as salacinol, have been synthesized using derivatives of 1,4-anhydro-D-xylitol. cdnsciencepub.comdtu.dkresearchgate.net The synthetic strategy involves the nucleophilic attack of sulfur or nitrogen analogues of 1,4-anhydro-D-xylitol on a cyclic sulfate. cdnsciencepub.comdtu.dkresearchgate.net These advanced analogues are valuable for studying enzyme inhibition and for the development of therapeutic agents. cdnsciencepub.comresearchgate.net

Synthesis of Modified 1,4-Anhydro-D-glucitol Skeletons (e.g., with altered C-C bonds or heteroatoms)

Modification of the fundamental 1,4-anhydro-D-glucitol skeleton, through the alteration of carbon-carbon bonds or the introduction of heteroatoms, leads to novel structures with potentially unique biological activities. A key example is the synthesis of 1,4-anhydro-D-xylitol heteroanalogues where a sulfur or nitrogen atom is incorporated into the ring. cdnsciencepub.comresearchgate.net This modification is central to creating mimics of natural sulfonium (B1226848) ions like salacinol. researchgate.net

The synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine (B127349) represents another modification of the anhydro-sugar skeleton. nih.gov A critical step in this synthesis is the elimination of the nucleobase to form a glycal, which is then hydrogenated to yield the desired deoxy derivative. nih.gov Such modified skeletons are important in the synthesis of components for ribozymes. nih.gov

Investigation of Conformational Effects of Derivatization

The conformation of the 1,4-anhydro-D-glucitol ring system and how it is influenced by derivatization is crucial for understanding the molecule's reactivity and biological interactions. The conformation of monosaccharide derivatives is often studied using techniques like NMR spectroscopy, with the coupling constants (JH,H values) providing insight into the dihedral angles between vicinal hydrogens. chemrxiv.org

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds at the atomic level. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Applications

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary experiments for the structural verification of 1,4-Anhydro-D-glucitol tetraacetate.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the protons on the furanoid ring and the attached side chain. The integration of these signals confirms the number of protons in each environment. The presence of four acetate (B1210297) groups is confirmed by sharp singlet peaks in the typical acetyl region (around 2.0-2.2 ppm), with each singlet integrating to three protons. Protons on carbons bearing acetate groups are shifted downfield compared to their positions in the parent diol. nih.gov

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. In this compound, ten distinct carbon signals are expected: six for the anhydroglucitol backbone and four for the carbonyl carbons of the acetate groups. The chemical shifts are indicative of the carbon type (e.g., C-O, C=O). wikipedia.orglibretexts.org

Representative ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1a, H-1b | 4.10 - 4.30 | m | - |

| H-2 | 5.15 | m | - |

| H-3 | 5.30 | t | 5.5 |

| H-4 | 4.05 | q | 6.0 |

| H-5 | 5.45 | ddd | 6.0, 4.5, 2.5 |

| H-6a | 4.25 | dd | 12.0, 4.5 |

| H-6b | 4.15 | dd | 12.0, 2.5 |

Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Representative Chemical Shift (ppm) |

|---|---|

| C-1 | 68.5 |

| C-2 | 72.1 |

| C-3 | 77.8 |

| C-4 | 80.5 |

| C-5 | 70.2 |

| C-6 | 63.3 |

| C =O | 170.8, 170.6, 170.1, 169.8 |

| C H₃ | 21.1, 20.9, 20.8, 20.7 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding framework and relative stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent protons on the sugar ring and side chain (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, etc.), allowing for the tracing of the proton network from one end of the molecule to the other. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This powerful experiment allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For example, the proton at ~5.30 ppm would show a cross-peak to the carbon at ~77.8 ppm, assigning them as H-3 and C-3, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_, ³J_CH_). nih.govyoutube.com This is particularly useful for connecting different parts of the molecule and identifying quaternary carbons. For instance, the protons of the acetyl (CH₃) groups would show a correlation to their attached carbonyl carbon (²J_CH_) at ~170 ppm, and also to the carbon of the sugar backbone to which the acetate group is attached (³J_CH_), confirming the locations of all four acetate groups. youtube.com

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-State NMR (SSNMR) is a powerful technique for analyzing the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent forces. emory.edu

For this compound, SSNMR would be employed to study its properties in the solid phase. The technique can distinguish between different crystalline polymorphs, as each form would have a unique crystal lattice and molecular packing, leading to distinct ¹³C chemical shifts. nih.govresearchgate.net Furthermore, SSNMR can provide insights into the conformation of the molecule as it exists in the crystal, which may differ from its average conformation in solution. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solid samples. mst.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₄H₂₀O₉), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Representative HRMS Data

| Ion Species | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 333.1180 | Protonated molecule |

| [M+Na]⁺ | 355.0999 | Sodium adduct |

Analysis of the fragmentation patterns in the MS/MS spectrum provides further structural confirmation. The fragmentation of acetylated glycosides typically involves the sequential loss of acetyl groups (as acetic acid or ketene) and cleavages of the sugar ring. nih.govresearchgate.net

MALDI-TOF MS in Oligomer and Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like oligomers and polymers, which are often difficult to ionize without fragmentation using other methods. nih.gov

While this compound is a small molecule, it could potentially be used as a monomeric building block in the synthesis of novel oligomers or polymers. Should it be incorporated into such a larger structure, MALDI-TOF MS would be an essential tool for characterization. The technique could be used to determine the molecular weight distribution of the resulting polymer, identify the repeating unit mass, and confirm the identity of the end groups. slu.se The resulting spectrum would show a series of peaks, each corresponding to a different chain length (n-mer), often separated by the mass of the this compound monomer unit. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. For derivatives of 1,4-Anhydro-D-glucitol, this technique can provide precise information on bond lengths, bond angles, and the conformation of the fused ring system. While the specific crystal structure of this compound is not widely reported in publicly available literature, the analysis of related anhydro-sugar derivatives demonstrates the power of this method. For instance, studies on compounds like 2,5-Anhydro-D-Glucitol derivatives have successfully employed X-ray crystallography to elucidate their conformation and polymorphism. amanote.com Such analyses are fundamental for understanding the stereochemistry of the molecule, which is critical for its biological activity and its use as a chiral building block in synthesis.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides a detailed molecular model, confirming the connectivity and the absolute configuration of the stereocenters within the 1,4-anhydro-D-glucitol core and the orientation of the tetraacetate groups.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For acetylated carbohydrates, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of acetylated sugars would involve a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile. Detection can be achieved using a refractive index detector (RID), which is a universal detector for carbohydrates, or an evaporative light scattering detector (ELSD). For enhanced sensitivity and specificity, derivatization with a UV-active group can be performed, allowing for UV detection. researchgate.netprotocols.io Furthermore, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide structural information on the separated components.

| HPLC Parameter | Typical Conditions for Acetylated Sugars |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile gradient |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV (with derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of the acetate groups, this compound is more volatile than its unacetylated precursor, making it amenable to GC analysis. GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint" for identification. An optimized GC-MS method for acetylated sugars can yield a single, sharp peak for each compound, allowing for accurate quantification. nih.gov Methods have been developed for the analysis of anhydro-sugars in various matrices, which can be adapted for this compound. copernicus.org

| GC-MS Parameter | Typical Conditions for Acetylated Sugars |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Advanced Optical Spectroscopy (e.g., Circular Dichroism for Chiral Properties)

Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. This technique is particularly valuable for studying chiral molecules like this compound. The acetoxy group can act as a chromophore, and the CD spectrum provides information about the stereochemistry and conformation of the molecule in solution. cdnsciencepub.com

CD spectroscopy has been successfully used to determine the configuration (D or L) of sugars by analyzing their alditol acetate derivatives. cdnsciencepub.com The sign and magnitude of the CD signals are sensitive to the spatial arrangement of the chromophores and can be used to distinguish between different isomers. The technique is non-destructive and requires only small amounts of sample. cdnsciencepub.com The study of carbohydrate films using vibrational circular dichroism (VCD) has also been shown to be a powerful method for structural elucidation, overcoming the challenge of water absorbance in aqueous solutions. nih.gov

Electron Microscopy (e.g., SEM) for Morphological Studies of Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to study the surface morphology and topography of materials at the micro- and nanoscale. While this compound in its pure, crystalline form may be analyzed for its crystal habit, SEM becomes particularly insightful when this compound is incorporated into larger material structures, such as polymers or composites.

For instance, SEM has been widely used to examine the morphology of modified starches and other carbohydrate-based materials. researchgate.netnih.gov These studies reveal changes in the surface structure, porosity, and particle size upon modification. If this compound were used as a plasticizer or a monomer in the synthesis of a bio-based polymer, SEM could be employed to visualize the resulting material's morphology, providing insights into its physical properties. The combination of SEM with energy-dispersive X-ray spectroscopy (EDX) can also provide elemental analysis of the material's surface. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,4-Anhydro-D-glucitol tetraacetate at the atomic level. These methods allow for a detailed understanding of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of carbohydrate derivatives due to its balance of computational cost and accuracy. For molecules like this compound, DFT calculations, often using functionals such as B3LYP and basis sets like 6-311++G** or AUG-CC-PVTZ, are employed to determine optimized molecular geometries, electronic charge distributions, and thermodynamic stability. researchgate.net Studies on similar acetylated furanose rings, which are structurally related to the core of this compound, have demonstrated that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are crucial for understanding the steric and electronic effects of the four acetate (B1210297) groups on the central 1,4-anhydro-D-glucitol scaffold.

The calculated ground state properties can be summarized in the following table, based on typical outcomes for similar molecules:

| Property | Typical Calculated Value Range | Significance for this compound |

| Total Energy | Varies with method | Provides a measure of the molecule's overall stability. |

| Dipole Moment | 2.0 - 5.0 Debye | Indicates the overall polarity of the molecule, influenced by the orientation of the acetyl groups. |

| HOMO-LUMO Gap | 5.0 - 8.0 eV | Relates to the chemical reactivity and electronic excitation properties. A larger gap suggests higher stability. |

| Atomic Charges | Varies per atom | Reveals the distribution of electron density, highlighting electrophilic and nucleophilic sites. |

Note: These values are illustrative and based on DFT studies of analogous acetylated carbohydrates. Specific values for this compound would require dedicated calculations.

Ab Initio Calculations for Energetics and Stability

For higher accuracy in energetic evaluations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized, although they are more computationally intensive. These methods are particularly valuable for calculating precise conformational energies and reaction barriers. For instance, ab initio calculations on related systems have been used to determine the relative energies of different conformers, providing a detailed potential energy surface. rsc.org In the context of this compound, such calculations would be instrumental in assessing the energetic landscape of its conformational isomers and the stability of the tetrahydrofuran (B95107) ring.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

The inherent flexibility of the five-membered furanose ring and the rotatable acetyl groups of this compound can be effectively studied using Molecular Dynamics (MD) simulations. MD simulations provide a dynamic picture of the molecule's behavior in different environments, such as in solution. By simulating the atomic motions over time, it is possible to explore the accessible conformational space and identify the most populated conformers. helsinki.fi

For acetylated carbohydrates, MD simulations have revealed how substitutions influence the flexibility of the sugar backbone. helsinki.fi These simulations are also critical for understanding how the molecule interacts with its surroundings, including solvent molecules or biological receptors. The insights from MD are crucial for interpreting experimental data, such as that from NMR spectroscopy, where the observed properties are often an average over multiple conformations.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, with a strong focus on Nuclear Magnetic Resonance (NMR) chemical shifts. The accurate prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure elucidation and validation. rsc.org The common approach involves geometry optimization using a DFT method, followed by the calculation of magnetic shielding constants using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Recent advancements have seen the integration of DFT calculations with machine learning models and graph neural networks to improve the accuracy of chemical shift predictions for carbohydrates. rsc.orgarxiv.orgrsc.org For complex molecules like this compound, where spectral assignment can be challenging, computational prediction provides invaluable assistance. The DP4+ analysis, a statistical method that compares experimental NMR data with calculated values for a set of possible stereoisomers, has become a standard for assigning the correct relative stereochemistry. nih.gov

A representative comparison of experimental versus calculated chemical shifts for a related acetylated sugar is shown below:

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) | Δδ (ppm) |

| C1 | 95.8 | 96.5 | 0.7 |

| C2 | 70.2 | 71.0 | 0.8 |

| C3 | 72.5 | 73.1 | 0.6 |

| C4 | 68.9 | 69.5 | 0.6 |

| C5 | 71.3 | 72.0 | 0.7 |

| C6 | 62.1 | 62.9 | 0.8 |

Note: This table is illustrative, based on typical accuracies achieved for carbohydrate NMR predictions.

Mechanistic Studies of Reactions via Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state theory combined with quantum chemical calculations can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate.

Studies on glycosylation and acetylation reactions of similar sugars have utilized DFT to elucidate the reaction mechanisms, including the role of catalysts and the factors controlling stereoselectivity. nih.govnih.govrsc.org For example, calculations can reveal whether a reaction proceeds through an SN1 or SN2-like mechanism. acs.org Understanding these mechanisms is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of derivatives of this compound.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar For derivatives of this compound, QSAR studies could be employed to guide the design of new compounds with enhanced biological activities, for instance, as enzyme inhibitors. nih.govnih.govrsc.org

QSPR models can predict a wide range of properties such as boiling point, solubility, and partition coefficients based on molecular descriptors derived from the chemical structure. science.govnih.govresearchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. The development of robust QSPR models for acetylated carbohydrates can facilitate the prediction of their properties without the need for extensive experimental measurements, thereby accelerating the discovery and development process. researchgate.nete3s-conferences.orge3s-conferences.org

Applications in Chemical Synthesis and Materials Science Research

Role as Chiral Building Blocks and Chirality Transfer Agents in Organic Synthesis

The inherent chirality of 1,4-anhydro-D-glucitol, derived from its parent molecule D-glucose, makes its tetraacetate derivative a significant chiral building block in organic synthesis. Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule to introduce a specific stereochemistry. The well-defined stereocenters within the 1,4-anhydro-D-glucitol tetraacetate framework allow chemists to construct complex molecules with a high degree of stereocontrol.

As a chirality transfer agent, this compound can be used to induce chirality in a prochiral substrate. This process, known as asymmetric synthesis, is crucial for the production of enantiomerically pure pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. The unique structural arrangement of the acetate (B1210297) groups and the tetrahydrofuran (B95107) ring influences the steric and electronic environment during a reaction, guiding the formation of one stereoisomer over the other.

Intermediates for the Synthesis of Novel Carbohydrate Analogues and Glycoscience Research

This compound serves as a crucial intermediate in the synthesis of a wide array of novel carbohydrate analogues. ontosight.ai Its stable, protected form allows for selective chemical modifications at various positions, leading to the creation of molecules that mimic or alter the functions of natural carbohydrates. These analogues are instrumental in glycoscience research, a field dedicated to understanding the roles of sugars in biological processes.

By modifying the structure of this compound, researchers can synthesize probes to study carbohydrate-protein interactions, develop inhibitors for carbohydrate-processing enzymes, and create new carbohydrate-based therapeutics. ontosight.ai For instance, derivatives of 1,4-anhydro-D-glucitol have been explored for their potential in developing anti-diabetic medications. nih.gov The ability to systematically alter the structure of this starting material provides a powerful tool for investigating the structure-activity relationships of carbohydrates and their derivatives.

Development of Materials with Specific Properties

The unique chemical structure of 1,4-anhydro-D-glucitol and its derivatives lends itself to the development of materials with tailored properties for a range of applications.

Low-Molecular-Mass Oil-Gelling Agents and Gelation Mechanisms

Derivatives of anhydro-D-glucitol have shown significant promise as low-molecular-mass oil-gelling agents. nih.govresearchgate.net These molecules can self-assemble in organic solvents to form three-dimensional fibrous networks that entrap the liquid, resulting in the formation of a gel. researchgate.netresearchgate.net The gelling ability is influenced by the length of fatty acid chains attached to the anhydro-D-glucitol backbone. nih.govresearchgate.net

Research has shown that the gelling capacity initially increases with the number of carbons in the fatty acid chain, but then decreases beyond a certain length. nih.gov Scanning electron microscopy has confirmed the formation of these crucial fibrous structures. researchgate.net This technology has potential applications in cosmetics, food products, paints, and lubricants. nih.gov

Polymerizable Monomers and Polymeric Materials

The presence of reactive functional groups, even after acetylation, allows this compound to act as a monomer in polymerization reactions. This can lead to the creation of novel polymeric materials with properties derived from the carbohydrate backbone. For example, research into 1,4-anhydro-D-xylitol, a related compound, has explored its use in developing biodegradable plastics. medchemexpress.com The incorporation of the rigid and chiral anhydro-D-glucitol unit into a polymer chain can influence the material's thermal properties, mechanical strength, and biodegradability.

Probes for Studying Enzyme Mechanisms (e.g., Glycosidases, Pyranose Oxidase)

The structural similarity of 1,4-anhydro-D-glucitol derivatives to natural carbohydrate substrates makes them valuable tools for studying the mechanisms of enzymes such as glycosidases and pyranose oxidase. These derivatives can act as inhibitors or probes to investigate the active sites and catalytic mechanisms of these enzymes.

For example, derivatives of 1,5-anhydro-D-glucitol have been shown to inhibit protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, enzymes implicated in diabetes. nih.gov By designing and synthesizing specific analogues of 1,4-anhydro-D-glucitol, researchers can gain insights into enzyme-substrate interactions and develop targeted enzyme inhibitors. researchgate.net These studies are crucial for understanding the roles of these enzymes in health and disease and for the development of new therapeutic agents.

Use in Non-Biological Chemical Labeling and Mechanistic Studies

Beyond its biological applications, this compound and its derivatives can be employed in non-biological chemical labeling and for studying reaction mechanisms. The defined stereochemistry and the potential for selective functionalization make it a useful scaffold for attaching reporter groups, such as fluorescent tags or spin labels. These labeled molecules can then be used to track the progress of a chemical reaction or to probe the structure and dynamics of a non-biological system.

The predictable reactivity of the acetylated hydroxyl groups and the tetrahydrofuran ring allows for its use in fundamental mechanistic studies in organic chemistry. By observing how the molecule behaves under various reaction conditions, chemists can gain a deeper understanding of reaction pathways and transition states.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 1,4-anhydro-D-glucitol tetraacetate involves the dehydration of D-sorbitol followed by acetylation. While effective, these methods often rely on harsh reagents and organic solvents, presenting environmental concerns. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

A significant area of interest is the use of environmentally benign catalysts for both the dehydration and acetylation steps. For instance, solid acid catalysts are being explored for the dehydration of sorbitol to 1,4-anhydro-D-sorbitol (the precursor to the tetraacetate). elsevierpure.com These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, minimizing waste.

Furthermore, the acetylation step is being reimagined through the lens of green chemistry. Traditional methods often employ acetic anhydride (B1165640) with pyridine (B92270), a toxic and malodorous solvent. numberanalytics.com Emerging alternatives focus on solvent-free conditions or the use of less hazardous solvents and catalysts. Microwave-assisted organic synthesis (MAOS) presents a promising approach, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net The selective acetylation of unprotected sugars in aqueous media using reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid is another innovative and environmentally friendly strategy that could be adapted for 1,4-anhydro-D-glucitol. rsc.org

| Greener Synthetic Approach | Key Advantages | Relevant Precursor/Reaction |

| Solid Acid Catalysis | Recyclable catalyst, reduced waste | Dehydration of sorbitol |

| Microwave-Assisted Synthesis | Faster reaction times, energy efficient | Acetylation of 1,4-anhydro-D-glucitol |

| Aqueous Acetylation | Avoids toxic organic solvents | Acetylation of unprotected sugars |

| Biocatalysis (potential) | High selectivity, mild conditions | Enzymatic acylation |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is largely dictated by its tetrahydrofuran (B95107) ring and the four acetate (B1210297) protecting groups. While the hydrolysis of the acetates is a standard transformation, future research will likely delve into more unconventional reactions to unlock new synthetic possibilities.

One such area is the exploration of photochemical reactions. The use of visible light photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. rsc.org Investigating the photochemical behavior of this compound, for instance, in radical-mediated C-H functionalization or glycosylation reactions, could lead to novel derivatives with unique substitution patterns.

Furthermore, the development of organocatalysis offers another avenue for exploring new reactivity. Chiral organocatalysts could be employed for the asymmetric functionalization of the anhydro-sugar backbone, providing access to a wider range of stereochemically defined derivatives. The reactivity of the anhydro-sugar core, beyond simple deprotection, warrants deeper investigation. For example, ring-opening reactions under specific conditions could provide access to linear, functionalized sugar derivatives that are not readily accessible through other routes.

Design and Synthesis of Functionally Enhanced Derivatives

A significant driving force for future research is the design and synthesis of this compound derivatives with enhanced functionalities, particularly for biological applications. Its rigid, chiral scaffold makes it an attractive starting point for the development of bioactive molecules.

Derivatives of anhydro-sugars have already shown promise as enzyme inhibitors. For example, galloylated 1,5-anhydro-D-glucitol derivatives have been identified as dual inhibitors of protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, both of which are targets in the management of diabetes. nih.gov This suggests that libraries of this compound derivatives with diverse functionalities could be screened for inhibitory activity against a range of enzymes.

The use of this compound as a scaffold in drug discovery is a burgeoning area. nih.gov By selectively deprotecting and modifying the hydroxyl groups, a variety of pharmacophores can be introduced, leading to new classes of therapeutic agents. The inherent chirality of the molecule is a significant advantage in designing drugs that can interact specifically with biological targets.

| Functional Derivative Class | Potential Application | Key Synthetic Strategy |

| Glycosidase Inhibitors | Antidiabetic agents | Modification with galloyl or other aromatic groups |

| Antiviral/Anticancer Agents | Therapeutic development | Introduction of nucleobase or other heterocyclic moieties |

| Molecular Probes | Bioimaging and diagnostics | Attachment of fluorescent or other reporter groups |

Advanced Characterization of Complex Assemblies and Nanostructures

As research moves towards the development of materials based on this compound, the need for advanced characterization techniques becomes paramount. Understanding the three-dimensional structure and organization of assemblies and nanostructures is crucial for correlating structure with function.

While the crystal structure of this compound itself provides foundational information, the characterization of its more complex derivatives and assemblies requires a multi-technique approach. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, is essential for elucidating the detailed structure of novel derivatives in solution. researchgate.netnih.gov

For solid-state characterization, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in crystalline derivatives. rsc.org For non-crystalline assemblies and nanostructures, techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) can provide valuable information on size, shape, and morphology. The characterization of self-assembled monolayers of carbohydrate derivatives on surfaces often employs techniques like reflection-absorption infrared spectroscopy (RAIRS) and surface plasmon resonance (SPR) to probe the structure and binding properties of the immobilized molecules. acs.orgnih.gov

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, and their application to this compound holds significant promise. These in silico methods can accelerate the discovery and design of new derivatives with desired properties, reducing the need for extensive and time-consuming experimental work.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with specific protein targets. researchgate.netnih.gov This is particularly valuable in the design of enzyme inhibitors, where the computational screening of virtual libraries of compounds can identify promising candidates for synthesis and biological evaluation. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its derivatives, as well as their interactions with solvent molecules and biological macromolecules over time.

| Computational Method | Application in this compound Research |

| Molecular Docking | Prediction of binding to protein targets (e.g., enzymes) |

| QSAR | Prediction of biological activity of new derivatives |

| Molecular Dynamics | Study of conformational dynamics and interactions |

| Quantum Mechanics | Calculation of electronic properties and reactivity |

Integration with Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the utilization of this compound. Its well-defined structure and multiple functionalization points make it an excellent building block for the construction of complex, self-assembled systems.

The formation of self-assembled monolayers (SAMs) on surfaces is a well-established strategy for creating functional interfaces. researchgate.netcore.ac.uk By modifying this compound with a suitable anchor group (e.g., a thiol), it can be immobilized on gold or other surfaces to create carbohydrate-presenting platforms for studying protein-carbohydrate interactions or for the development of biosensors.

Another promising area is the use of this compound derivatives as components of supramolecular hydrogels. rsc.org By tuning the hydrophilic-lipophilic balance of the molecule, it may be possible to design derivatives that self-assemble in water to form fibrous networks, leading to the formation of gels with potential applications in tissue engineering and drug delivery.

Furthermore, the incorporation of this compound into more complex supramolecular architectures, such as molecular cages and capsules, is an intriguing prospect. nih.govrsc.org These host-guest systems could be designed to encapsulate small molecules, with potential applications in catalysis, sensing, and targeted delivery.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Anhydro-D-glucitol tetraacetate, and how can reaction conditions be optimized for yield and purity?

- The compound is synthesized via acid-catalyzed dehydration of sorbitol derivatives followed by acetylation. For example, sorbitol dehydration in molten salt systems (e.g., ZnCl₂·4H₂O) at 140°C yields 1,4-Anhydro-D-glucitol as a primary product, which is subsequently acetylated with acetic anhydride under basic catalysis (e.g., pyridine). Reaction optimization involves controlling temperature, catalyst loading, and stoichiometry to minimize byproducts like 3,6-anhydro-D-glucitol .

- Purification typically employs recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Yield improvements require monitoring by TLC or HPLC to identify optimal termination points .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm acetylation patterns and anhydro-ring formation. Key signals include acetyl methyl protons (~2.0–2.1 ppm) and anomeric carbon shifts (95–105 ppm for the anhydro bridge) .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+Na]⁺ at m/z 391 for C₁₄H₂₀O₈) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) and resolve degradation products (e.g., deacetylated derivatives) .

Q. What are the primary biological roles or enzymatic interactions of this compound in model systems?

- The compound acts as a glycosidase inhibitor due to structural mimicry of glucose, competing with natural substrates in enzymatic assays. For hexokinase, it shows a higher Km (~1.4 mM) compared to D-glucose (0.12 mM), indicating weaker binding affinity .

- In vitro studies suggest potential antiviral activity by disrupting viral glycoprotein processing, though mechanisms require further validation .

Advanced Research Questions

Q. How do stereochemical and regiochemical variations in 1,4-Anhydro-D-glucitol derivatives influence their bioactivity?

- Modifications at the C2 or C3 positions (e.g., thio-substitution or fluorination) enhance glycosidase inhibition by altering transition-state interactions. For example, 1-thio analogs show 10-fold higher inhibitory potency against α-glucosidases due to sulfur’s electronegativity .

- Regioselective acetylation (e.g., 2,3,4,6 vs. 1,2,3,5 patterns) impacts solubility and membrane permeability, critical for in vivo efficacy .

Q. What experimental strategies resolve contradictions in reported catalytic efficiency data for this compound?

- Discrepancies in Km values (e.g., 0.5–1.4 mM across studies) often arise from assay conditions (pH, cofactors). Standardizing protocols (e.g., fixed Mg²⁺/ATP concentrations in hexokinase assays) and using internal controls (e.g., D-glucose as a reference) improve reproducibility .

- Kinetic studies should employ stopped-flow techniques or isothermal titration calorimetry (ITC) to capture transient binding events .

Q. How can computational modeling guide the design of this compound analogs with improved therapeutic profiles?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., HIV protease or SARS-CoV-2 main protease). QSAR models correlate substituent electronegativity with inhibitory activity .

- MD simulations assess stability in biological membranes, informing prodrug designs for enhanced bioavailability .

Q. What methodologies enable the study of this compound’s synergistic effects with anticancer agents?

- Combinatorial screening (e.g., high-throughput assays with doxorubicin or cisplatin) identifies synergistic pairs via Chou-Talalay analysis. Synergy is quantified using combination indices (CI < 1) .

- Mechanistic studies employ transcriptomics (RNA-seq) to map pathways (e.g., apoptosis or autophagy) potentiated by the compound .

Methodological Considerations

- Synthesis: Prioritize anhydrous conditions to prevent hydrolysis of acetyl groups. Use scavengers (e.g., molecular sieves) during acetylation .

- Toxicity Screening: Utilize zebrafish embryos or 3D organoids to evaluate acute toxicity (LC₅₀) and organ-specific effects .

- Data Validation: Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。